N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazinone core, a pyrrolidine ring, and a trifluoromethyl group. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, alkyl halides, and various oxidizing and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as a phosphodiesterase inhibitor, stabilizing calcium-induced conformational changes in proteins like troponin C . This interaction can lead to various pharmacological effects, such as vasodilation and increased cardiac output.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and pyrrolidine-based molecules. Examples are:
Pyridazinone derivatives: These include compounds like Zardaverine and Emorfazone, which have anti-inflammatory and antiplatelet activities.
Pyrrolidine-based molecules: These include various bioactive molecules used in drug discovery.
Uniqueness
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a pyridazinone core, a pyrrolidine ring, and a trifluoromethyl group. This unique structure imparts specific pharmacological properties and makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C21H19F3N4O2S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)16-6-4-8-18(14-16)31(29,30)27-17-7-3-5-15(13-17)19-9-10-20(26-25-19)28-11-1-2-12-28/h3-10,13-14,27H,1-2,11-12H2 |
InChI Key |
DIQVNVCPBITICL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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